2-[(1H-Benzimidazol-2-yl)amino]-5,6-dihydropyrimidin-4(3H)-one
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Overview
Description
2-((1H-Benzo[d]imidazol-2-yl)amino)-5,6-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features both benzimidazole and dihydropyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Benzo[d]imidazol-2-yl)amino)-5,6-dihydropyrimidin-4(1H)-one typically involves the cyclocondensation of o-phenylenediamine with carboxylic acids in the presence of strong dehydrating agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions often require refluxing for several hours at elevated temperatures (140-220°C) to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on reaction efficiency, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions
2-((1H-Benzo[d]imidazol-2-yl)amino)-5,6-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions can produce a wide range of functionalized benzimidazole derivatives.
Scientific Research Applications
2-((1H-Benzo[d]imidazol-2-yl)amino)-5,6-dihydropyrimidin-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((1H-Benzo[d]imidazol-2-yl)amino)-5,6-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-((1H-Benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl(phenyl)methanone: This compound shares the benzimidazole core and exhibits similar pharmacological activities.
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Another compound with a benzimidazole moiety, known for its antitumor properties.
Uniqueness
2-((1H-Benzo[d]imidazol-2-yl)amino)-5,6-dihydropyrimidin-4(1H)-one is unique due to its combination of benzimidazole and dihydropyrimidinone structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
404826-11-5 |
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Molecular Formula |
C11H11N5O |
Molecular Weight |
229.24 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylamino)-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N5O/c17-9-5-6-12-10(15-9)16-11-13-7-3-1-2-4-8(7)14-11/h1-4H,5-6H2,(H3,12,13,14,15,16,17) |
InChI Key |
ITPARFLNVQIJQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(NC1=O)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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